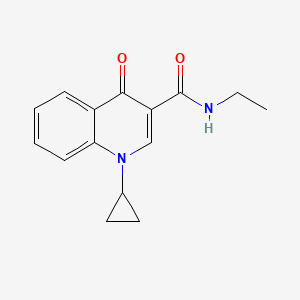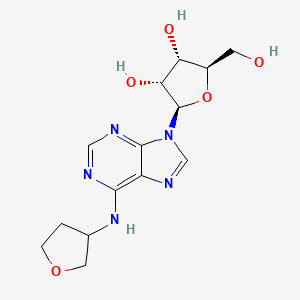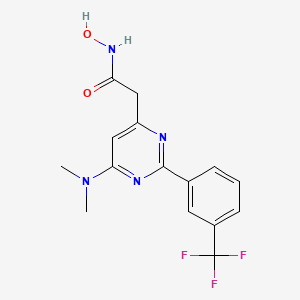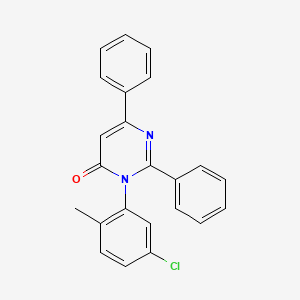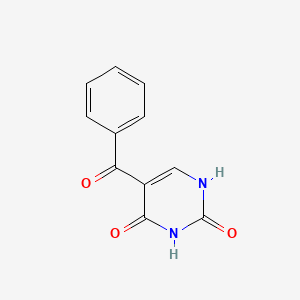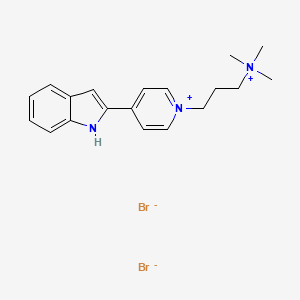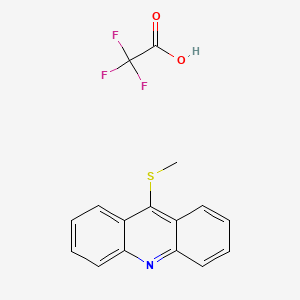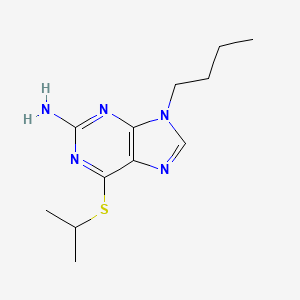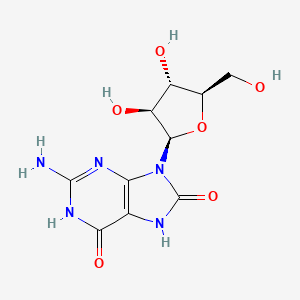
1-(4-Benzoylphenyl)guanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylphenyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound is particularly interesting due to its unique structure, which includes a benzoylphenyl group attached to the guanidine moiety.
Méthodes De Préparation
The synthesis of 1-(4-Benzoylphenyl)guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of 4-benzoylphenyl isocyanate with guanidine hydrochloride under controlled conditions . This method typically requires the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. Industrial production methods often involve the use of automated reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Benzoylphenyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Benzoylphenyl)guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex guanidine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases where guanidine derivatives have shown promise.
Mécanisme D'action
The mechanism of action of 1-(4-Benzoylphenyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can slow the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its binding to specific receptors and enzymes, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-(4-Benzoylphenyl)guanidine hydrochloride can be compared with other guanidine derivatives such as:
Guanidine hydrochloride: Known for its use as a protein denaturant and in the treatment of myasthenic syndrome.
S-methylisothiourea: Used as a guanidylating agent in organic synthesis.
N,N’-disubstituted guanidines: These compounds have diverse applications in organocatalysis and as precursors for heterocycle synthesis.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Formule moléculaire |
C14H14ClN3O |
|---|---|
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
2-(4-benzoylphenyl)guanidine;hydrochloride |
InChI |
InChI=1S/C14H13N3O.ClH/c15-14(16)17-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9H,(H4,15,16,17);1H |
Clé InChI |
XVZJNTUJAZGWRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


